N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide
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Overview
Description
N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide is a complex organic compound with the molecular formula C20H9ClN6O10 . This compound is characterized by its intricate structure, which includes multiple nitro groups and a chloro substituent. It is primarily used in specialized chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrobenzoyl chloride with a suitable amine to form the corresponding amide. This intermediate is then subjected to further reactions, including chlorination and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the complex transformations required.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups in place of the chloro substituent.
Scientific Research Applications
N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide involves its interaction with specific molecular targets. The nitro groups and chloro substituent play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of certain enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzamide: Shares the nitrobenzamide core but lacks the chloro and cyclohexa-dienylidene groups.
Chloro-dinitrobenzene: Contains the chloro and nitro groups but lacks the amide functionality.
Uniqueness
N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
6938-14-3 |
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Molecular Formula |
C20H9ClN6O10 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(2,4-dinitrobenzoyl)iminocyclohexa-2,5-dien-1-ylidene]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C20H9ClN6O10/c21-15-7-10(22-19(28)13-4-2-11(24(30)31)8-17(13)26(34)35)1-6-16(15)23-20(29)14-5-3-12(25(32)33)9-18(14)27(36)37/h1-9H |
InChI Key |
SDMTUBORCLORRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C2C=CC(=NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=C2)Cl |
Origin of Product |
United States |
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